molecular formula C16H23ClN2O2 B4651309 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

Cat. No. B4651309
M. Wt: 310.82 g/mol
InChI Key: XBJPOQLBJQFTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as etofenprox, is a synthetic pyrethroid insecticide that is widely used in the agricultural industry to control pests. It is a highly effective insecticide that is known for its low mammalian toxicity and fast-acting properties.

Scientific Research Applications

Etofenprox has been extensively studied for its insecticidal properties and is used in a variety of agricultural applications. It is effective against a wide range of insect pests, including aphids, mites, and whiteflies. In addition to its use in agriculture, 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been used in public health applications to control mosquito populations.

Mechanism of Action

Etofenprox acts on the nervous system of insects by targeting sodium channels. It binds to the sodium channels in the insect's neurons, causing them to open and allowing an influx of sodium ions. This leads to depolarization of the neuron, which ultimately results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Etofenprox has been shown to have low toxicity to mammals and is considered safe for use in the environment. However, it has been shown to have some toxic effects on aquatic organisms, including fish and crustaceans. Etofenprox has also been shown to have some endocrine-disrupting effects on animals, although the significance of these effects is not fully understood.

Advantages and Limitations for Lab Experiments

Etofenprox is a highly effective insecticide that is widely used in the agricultural industry. It is fast-acting and has low mammalian toxicity, making it a popular choice for pest control. However, its use in laboratory experiments is limited by its potential toxicity to aquatic organisms and its endocrine-disrupting effects.

Future Directions

There are several areas of future research that could be explored with 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One area of interest is the development of new formulations of this compound that are more environmentally friendly and have reduced toxicity to aquatic organisms. Another area of research is the potential use of this compound in the control of insect-borne diseases, such as malaria and dengue fever. Finally, the endocrine-disrupting effects of this compound should be further studied to better understand their significance and potential impact on human health and the environment.
Conclusion:
Etofenprox is a highly effective insecticide that is widely used in the agricultural industry. It acts on the nervous system of insects by targeting sodium channels and has low mammalian toxicity. However, its use in laboratory experiments is limited by its potential toxicity to aquatic organisms and its endocrine-disrupting effects. Future research should focus on developing more environmentally friendly formulations of this compound and exploring its potential use in the control of insect-borne diseases.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-19-10-8-13(9-11-19)18-16(20)12(2)21-15-7-5-4-6-14(15)17/h4-7,12-13H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJPOQLBJQFTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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